

Synthesis of 1,2-Diformylhydrazine from Hydrazine Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Diformylhydrazine**

Cat. No.: **B1218853**

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Introduction

1,2-Diformylhydrazine (CAS No: 628-36-4), also known as N,N'-diformylhydrazine, is a stable, white to off-white crystalline solid derivative of hydrazine.^[1] It serves as a crucial building block and intermediate in various fields of organic synthesis, particularly in the preparation of heterocyclic compounds like 1,2,4-triazoles, which have significant applications in the pharmaceutical and agricultural industries.^{[2][3][4]} This guide provides an in-depth overview of the primary synthetic routes for preparing **1,2-diformylhydrazine** from hydrazine hydrate, focusing on detailed experimental protocols, comparative data, and a procedural workflow.

Synthesis Methodologies

The preparation of **1,2-diformylhydrazine** from hydrazine hydrate is typically achieved through formylation using reagents such as formic acid, formamide, or ethyl formate. While several methods exist, the reaction with formamide, particularly under reduced pressure, is notable for its high yield and purity.^{[5][6][7]}

1. Reaction with Formamide under Reduced Pressure (High-Yield Method)

This process involves a two-stage reaction at different temperatures under vacuum. The reduced pressure is critical for effectively removing the ammonia gas byproduct, which drives the reaction to completion and results in a very pure product with yields exceeding 95%.^{[5][6][7]}

2. Reaction with Formic Acid

A more direct approach involves heating hydrazine hydrate with formic acid. This method, however, typically results in lower yields compared to the optimized formamide process. A reported procedure involves heating the reactants for 12 hours at 100°C, affording a yield of approximately 60%.[\[8\]](#)

3. Reaction with Ethyl Formate

Reacting hydrazine hydrate with ethyl formate at low temperatures presents another efficient route. A procedure where the reactants are kept at 0°C for 48 hours has been reported to produce a near-quantitative yield (99%).[\[1\]](#)

Data Summary: Comparison of Synthetic Routes

The following table summarizes the quantitative data from various cited experimental protocols for the synthesis of **1,2-diformylhydrazine**.

Formylating Agent	Molar Ratio (Agent: Hydrazine)	Temperature (°C)	Time	Pressure	Yield (%)	Melting Point (°C)	Source
Formamide	~2:1	5-25 Stage 2: 80-120	Stage 1: ~1 hr Stage 2: 1-3 hrs	Stage 1: 70-600 mbar Stage 2: 5-70 mbar	>95	159	[5] [6] [7]
Formic Acid	~2:1	100	12 hrs	Atmospheric	60	Not Specified	[8]
Formamide	Not Specified	100	2 hrs	Atmospheric	~80	Not Specified	[2] [8]
Ethyl Formate	2:1	0	48 hrs	Atmospheric	99	155-156	[1]

Experimental Protocol: High-Yield Synthesis Using Formamide

This protocol is adapted from a patented high-yield process.[\[5\]](#)[\[6\]](#)[\[7\]](#) It is intended for researchers and professionals skilled in chemical synthesis.

Materials and Equipment:

- Formamide
- Hydrazine Hydrate (e.g., 80% in water)
- Reaction flask with stirring mechanism (e.g., magnetic stirrer)
- Vacuum pump and pressure gauge
- Heating mantle or oil bath
- Distillation apparatus
- Standard laboratory glassware

Procedure:

Stage 1: Initial Reaction at Room Temperature

- In a suitable reaction flask, combine formamide and hydrazine hydrate in a molar ratio of approximately 2:1. For example, use 360.5 g (8 moles) of formamide and 250 g (4 moles) of 80% hydrazine hydrate.
- Commence vigorous stirring and immediately apply a vacuum to the system. The pressure should stabilize around 150 mbar.
- Allow the mixture to react at room temperature (5-25°C) for approximately 1 hour. During this time, ammonia gas will evolve and be removed by the vacuum system. The pressure may naturally decrease to around 70 mbar as the initial evolution of ammonia subsides.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Stage 2: Heating under Vacuum 4. After the initial reaction period, gently heat the mixture to 100°C using a heating mantle or oil bath while maintaining the vacuum. 5. Continue the reaction at 100°C for an additional 1.5 to 2 hours. During this phase, water and any remaining ammonia are distilled off. The pressure will typically drop further, potentially reaching as low as 13-20 mbar.[5][6][7]

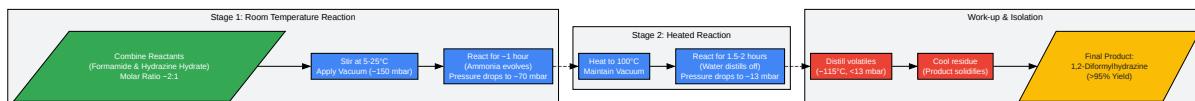
Work-up and Purification 6. Once the reaction is complete, increase the temperature to approximately 115°C and further reduce the pressure to distill off any remaining water and unreacted starting materials. 7. The remaining residue in the flask is the crude **1,2-diformylhydrazine**. On cooling, it will solidify. 8. The product obtained from this process is typically of high purity (>97%) and may not require further purification.[5][6][7] If necessary, recrystallization from ethanol can be performed.[5][6][9] 9. The final product is a white crystalline solid with a melting point of 159-160°C.[5][6][7]

Safety Precautions:

- Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
- The reaction involves the evolution of ammonia gas, which is toxic and corrosive. Ensure the vacuum system is vented safely into a fume hood or scrubbed appropriately.
- Operations under vacuum carry an implosion risk. Use appropriate glassware designed for vacuum applications.

Process Visualization

The following diagram illustrates the experimental workflow for the high-yield synthesis of **1,2-diformylhydrazine** using formamide under reduced pressure.

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Caption: Experimental workflow for the synthesis of **1,2-diformylhydrazine**.

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